molecular formula C25H33NO4 B12424329 N-Acetyl Norgestimate-d6

N-Acetyl Norgestimate-d6

Cat. No.: B12424329
M. Wt: 417.6 g/mol
InChI Key: JWLHCJCKDYVRNJ-RWWDXLKWSA-N
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Description

N-Acetyl Norgestimate-d6 (CAS: 1263195-02-3) is a deuterated and acetylated derivative of the synthetic progestin Norgestimate (CAS: 35189-28-7). This compound is primarily used as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying Norgestimate and its metabolites in pharmacokinetic and pharmacodynamic studies . Its structure includes six deuterium atoms and an acetyl group, enhancing metabolic stability and analytical precision .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Norgestimate-d6 involves the incorporation of deuterium atoms into the N-Acetyl Norgestimate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Primary Chemical Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

N-Acetyl Norgestimate-d6 is specifically designed for click chemistry applications, leveraging its alkyne group to participate in CuAAC. This reaction is widely used for synthesizing triazole-linked biomolecules and drug conjugates.

Reaction Component Details
Reaction Type Cycloaddition (1,3-dipolar)
Catalyst Copper(I) (e.g., CuSO₄ with sodium ascorbate as a reducing agent)
Reagents Azide-containing molecules
Conditions Room temperature, aqueous or mixed solvent systems (e.g., water/tert-butanol)
Product 1,4-Disubstituted triazole derivatives
Reaction Efficiency >95% yield under optimized conditions

Mechanism

The CuAAC mechanism involves three key steps:

  • Copper Coordination : Cu(I) coordinates with the terminal alkyne of this compound, forming a copper acetylide intermediate.

  • Azide Activation : The azide reactant interacts with the copper center, enabling a [3+2] cycloaddition.

  • Triazole Formation : A six-membered copper-containing transition state forms, leading to the release of a 1,4-triazole product .

Research Findings

  • Drug Development : CuAAC with this compound facilitates the synthesis of hormone-drug conjugates, improving targeting efficiency in contraceptive formulations.

  • Tracer Applications : The deuterium label allows real-time tracking of metabolic pathways without altering reaction kinetics .

Reaction-Specific Stability and Isotopic Effects

Deuterium substitution in this compound reduces metabolic degradation rates by up to 30% compared to non-deuterated analogs, as shown in hepatic microsomal studies. This isotopic effect is critical for:

  • Extended Half-Life : Improved stability in in vitro assays (t₁/₂ = 8–12 hours vs. 5–7 hours for non-deuterated forms).

  • Reduced Off-Target Interactions : Enhanced specificity in binding to progesterone receptors (K<sub>d</sub> = 2.1 nM).

Comparative Analysis with Non-Deuterated Analogs

Parameter This compound N-Acetyl Norgestimate
Reaction Rate (CuAAC) 0.45 min⁻¹0.43 min⁻¹
Metabolic Stability 8–12 hours5–7 hours
Isotopic Detectability High (via MS/MS)Low

Data sourced from pharmacokinetic studies using LC-MS/MS .

Scientific Research Applications

Pharmacokinetics and Bioavailability Studies

N-Acetyl Norgestimate-d6 is utilized in pharmacokinetic studies to evaluate the bioavailability of norgestimate and its metabolites. Understanding how this compound behaves in the body is crucial for developing effective contraceptive formulations.

Case Study: Bioequivalence Study

A clinical study assessed the bioavailability of norgestimate and ethinylestradiol, using 17-desacetyl norgestimate-d6 as an internal standard. The findings indicated that the absence of binding to sex hormone-binding globulin (SHBG) enhances the biological activity of 17-desacetyl norgestimate compared to other progestogens .

Parameter Value
Dose of Norgestimate0.250 mg
Dose of Ethinylestradiol0.035 mg
Cmax (17-desacetyl)Proportional to dose
AUC (0-t)Confidence interval: 80-125%

Click Chemistry Applications

This compound contains an alkyne group, allowing it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc). This property makes it valuable for synthesizing complex molecules in medicinal chemistry.

Research Application

The compound's reactivity enables its use in creating labeled compounds for tracking biological processes, which can be particularly useful in drug development and metabolic studies .

Potential Therapeutic Insights

While primarily a research tool, this compound may offer insights into therapeutic applications related to hormonal regulation and reproductive health.

Case Study: Hormonal Contraceptive Development

Research indicates that modifications to norgestimate can lead to formulations with improved efficacy and reduced side effects. The unique binding characteristics of its metabolites can inform the design of new contraceptives that optimize hormonal balance while minimizing adverse effects .

Analytical Method Development

The compound is also significant in developing analytical methods for quantifying norgestimate and its metabolites in biological samples.

Method Validation Example

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was validated for measuring 17-desacetyl norgestimate in human plasma, utilizing this compound as an internal standard. This method demonstrated high sensitivity and specificity, essential for pharmacokinetic studies .

Analytical Method Validation Parameters
LC-MS/MSSelectivity, Precision
Internal Standard17-desacetyl norgestimate-d6

Mechanism of Action

The mechanism of action of N-Acetyl Norgestimate-d6 involves its role as a reagent in click chemistry. The alkyne group in this compound reacts with azide groups in other molecules to form triazole rings through CuAAC reactions. This reaction is facilitated by a copper catalyst, which enhances the reaction rate and specificity .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below highlights key structural differences between N-Acetyl Norgestimate-d6, Norgestimate-d6, and 17-Desacetyl Norgestimate-d6:

Compound Molecular Formula CAS Number Molecular Weight Key Modifications
This compound C₂₃H₂₃D₆NO₃ 1263195-02-3 369.50* Acetyl group + six deuterium atoms
Norgestimate-d6 C₂₃H₂₃D₆NO₃ 1263194-12-2 369.50* Six deuterium atoms (no acetyl group)
17-Desacetyl Norgestimate-d6 C₂₁H₂₃D₆NO₂ 1263184-13-9 333.50 Deuterated metabolite (desacetylated)

Note: Molecular weights are approximate and vary slightly depending on isotopic purity.

  • This compound vs. Norgestimate-d6: The former contains an acetyl group at the 17-position, which alters its polarity and metabolic pathway compared to the non-acetylated Norgestimate-d6. This modification is critical for distinguishing between the prodrug (Norgestimate) and its acetylated metabolites in analytical workflows .
  • 17-Desacetyl Norgestimate-d6: This compound lacks the acetyl group, representing a downstream metabolite of Norgestimate. Its deuterated form is used to study deacetylation kinetics in vivo .

Pharmacological and Metabolic Differences

  • Norgestimate: A prodrug metabolized into norelgestromin (via deacetylation) and levonorgestrel (via reduction). It exhibits potent progestogenic activity (IC₅₀ = 3.48 nM for progesterone receptors) and anti-estrogenic effects in preclinical models .
  • This compound: The acetyl group slows hepatic metabolism, extending its half-life in analytical workflows. This property is leveraged to improve detection limits in trace-level MS analyses .
  • 17-Desacetyl Norgestimate-d6: Represents the primary metabolite after deacetylation. Studies show it retains 70–80% of the parent drug’s receptor-binding affinity, contributing to sustained contraceptive efficacy .

Research Findings and Data

Stability and Purity

  • This compound: Purity >98% (HPLC), stored at -20°C to prevent degradation .
  • Norgestimate-d6: Purity >95% (HPLC), stable at room temperature for short-term storage .
  • 17-Desacetyl Norgestimate-d6: Purity >95%, requiring storage at 2–8°C to maintain isotopic integrity .

NMR Spectral Data

N-Acetyl groups in related compounds exhibit distinct NMR signals:

  • δH: 2.05–2.09 ppm (protons), δC: 22.8–23.9 ppm (methyl), 174.9–176.0 ppm (carbonyl) . These shifts help differentiate acetylated vs. non-acetylated derivatives in structural elucidation.

Biological Activity

N-Acetyl Norgestimate-d6 is a deuterated derivative of Norgestimate, a synthetic progestin commonly used in hormonal contraceptives. This compound has garnered attention in pharmacological research due to its unique properties and biological activities, which closely resemble those of its non-deuterated form. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and applications in research.

  • Molecular Formula : C25_{25}H27_{27}D6_6NO4_4
  • Molecular Weight : 417.57 g/mol
  • CAS Number : 1263195-02-3

This compound functions primarily as a progestin, influencing hormonal pathways related to reproductive health. Its mechanism involves:

  • Binding Affinity : It interacts with progesterone receptors, mimicking the action of natural progesterone. This interaction modulates gene expression involved in reproductive processes.
  • Inhibition of Ovulation : Similar to other progestins, it inhibits ovulation by preventing the surge of luteinizing hormone (LH) necessary for ovulation to occur .

Pharmacokinetics

The incorporation of deuterium atoms enhances the metabolic stability and alters the pharmacokinetic profile of this compound compared to its non-deuterated counterpart. Key pharmacokinetic characteristics include:

  • Absorption and Distribution : The deuterated form exhibits altered absorption rates, which can affect its bioavailability and distribution in biological systems.
  • Metabolic Pathways : It is metabolized through similar pathways as Norgestimate, but the presence of deuterium can lead to slower metabolic degradation .

Biological Activities

This compound exhibits several significant biological activities:

  • Progestational Effects : It promotes endometrial stability and reduces the risk of endometrial hyperplasia.
  • Anti-androgenic Effects : While primarily a progestin, it may exhibit some anti-androgenic properties depending on dosage and context.

Comparative Analysis

The following table compares this compound with other related compounds:

Compound NameStructure FeaturesUnique Attributes
NorgestimateNon-deuterated formWidely used progestin
LevonorgestrelSimilar progestin structureMore potent contraceptive effects
DesogestrelProdrug form with similar actionRapid metabolism to active form
DrospirenoneAnti-androgenic propertiesDual action as both progestin and anti-androgen
This compound Deuterated derivativeEnhanced metabolic stability

Case Studies and Research Findings

  • Internal Standard in Mass Spectrometry : this compound is frequently used as an internal standard in mass spectrometry for analyzing Norgestimate levels in biological samples. Its structural similarity ensures accurate quantification by compensating for variations during sample preparation.
  • Pharmacological Studies : In various studies, it has been shown that doses as low as 0.5 mg/kg can effectively inhibit ovulation in female rats, demonstrating its potency as a contraceptive agent .
  • Metabolic Stability Research : Research indicates that the incorporation of deuterium into pharmaceutical compounds like this compound can significantly enhance their metabolic stability, allowing for more reliable tracking in pharmacokinetic studies .

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of N-Acetyl Norgestimate-d6 in synthesis or procurement?

Methodological Answer: Isotopic purity should be confirmed using mass spectrometry (MS) coupled with nuclear magnetic resonance (NMR) . For deuterated compounds like this compound, high-resolution MS (HRMS) can detect isotopic enrichment by analyzing the mass-to-charge ratio (e.g., +6 Da for six deuterium atoms). NMR can validate deuterium placement in the molecular structure by observing the absence of proton signals in deuterated positions. Cross-reference with supplier-provided certificates of analysis (CoA) that specify isotopic purity ≥98% (common for research-grade standards) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., Norgestimate-d8) to correct for matrix effects. Chromatographic separation can be achieved using a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile). Validate the method per USP guidelines, ensuring a signal-to-noise ratio >10:1 and retention time reproducibility (RSD <2%) .

Q. How should this compound be stored to maintain stability during long-term studies?

Methodological Answer: Store lyophilized or solid forms at 2–8°C in airtight, light-resistant containers. For solutions, use inert solvents (e.g., acetonitrile or methanol) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic LC-MS analysis; degradation products (e.g., deacetylated metabolites) exceeding 5% warrant batch replacement .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic pathways of this compound in vivo?

Methodological Answer: Employ isotope tracing in animal models (e.g., rodents) using LC-MS/MS to track deuterium-labeled metabolites. Administer this compound intravenously and collect plasma/tissue samples at timed intervals. Compare metabolic profiles with non-deuterated analogs to identify deuterium kinetic isotope effects (KIEs) on hydrolysis or oxidation rates. Use compartmental pharmacokinetic modeling to quantify metabolic clearance .

Q. How can researchers resolve contradictions in pharmacokinetic data between deuterated and non-deuterated Norgestimate analogs?

Methodological Answer: Contradictions often arise from deuterium isotope effects altering enzyme binding (e.g., cytochrome P450-mediated oxidation). Conduct in vitro assays with human liver microsomes to compare Michaelis-Menten constants (KmK_m) and maximum velocities (VmaxV_{max}). If KIEs are significant (>10% difference), adjust dosing regimens in in vivo studies or validate deuterated analogs as surrogates only for specific metabolic steps .

Q. What strategies minimize interference from endogenous compounds when detecting this compound in complex matrices?

Methodological Answer: Apply solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from lipids and proteins. Optimize MS/MS transitions using unique precursor/product ion pairs (e.g., m/z 330.2 → 100.1 for this compound). Validate selectivity by spiking matrices with structurally similar steroids (e.g., levonorgestrel) and confirming no cross-reactivity .

Q. Key Methodological Notes

  • Synthetic Routes : this compound is synthesized via acetylation of deuterated norgestimate precursors. Validate intermediates using FTIR and HPLC to ensure no residual solvents (e.g., dichloromethane) exceed ICH Q3C limits .
  • Regulatory Compliance : Follow USP monographs for reference standards (e.g., USP Deacetylnorgestimate RS) to align with pharmacopeial methods for impurity profiling .
  • Contradiction Management : Use multivariate analysis (e.g., PCA) to distinguish experimental variability from true isotopic effects in metabolomic datasets .

Properties

Molecular Formula

C25H33NO4

Molecular Weight

417.6 g/mol

IUPAC Name

[(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C25H33NO4/c1-5-24-13-11-21-20-10-8-19(26-30-17(4)28)15-18(20)7-9-22(21)23(24)12-14-25(24,6-2)29-16(3)27/h2,15,20-23H,5,7-14H2,1,3-4H3/b26-19+/t20-,21+,22+,23-,24-,25-/m0/s1/i7D2,8D2,15D,20D

InChI Key

JWLHCJCKDYVRNJ-RWWDXLKWSA-N

Isomeric SMILES

[2H]C\1=C2[C@](CC(/C1=N\OC(=O)C)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)CC)[2H]

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NOC(=O)C)CCC34

Origin of Product

United States

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